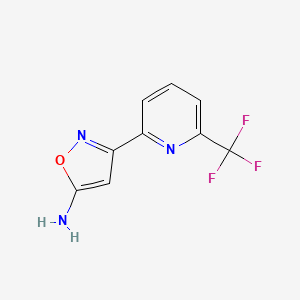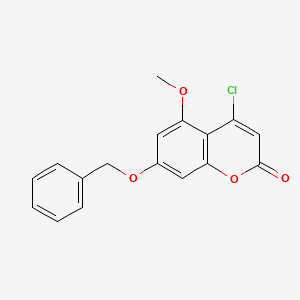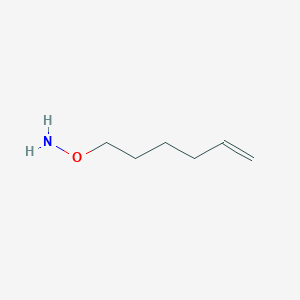![molecular formula C18H32N4S B13708384 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 1,4-cyclohexanedione as a starting material, which undergoes a series of reactions including Wittig reaction, condensation reaction, and catalytic hydrogenation . The reaction conditions are generally mild, making the process suitable for industrial applications.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve the desired product. The process involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at specific temperatures and pressures, followed by further hydrogenation and refluxing in hydrochloric ethanol .
化学反応の分析
Types of Reactions
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
科学的研究の応用
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets. It is known to modulate dopamine receptors, which are G-protein coupled receptors involved in various neurological processes . The compound binds to these receptors, altering their activity and influencing intracellular signaling pathways.
類似化合物との比較
Similar Compounds
- (S)-N6-[2-(trans-4-Aminocyclohexyl)ethyl]-N6-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine
- Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride
Uniqueness
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is unique due to its specific structural features and its ability to modulate dopamine receptors. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
特性
分子式 |
C18H32N4S |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21) |
InChIキー |
CJSNSEJQHILRQM-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


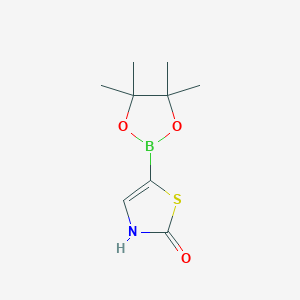
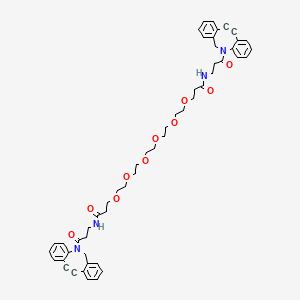
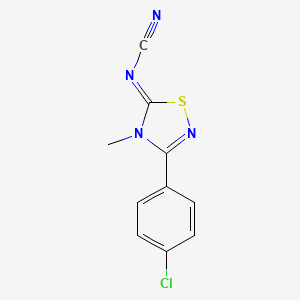
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
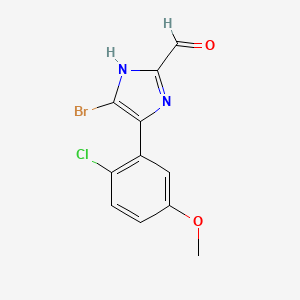
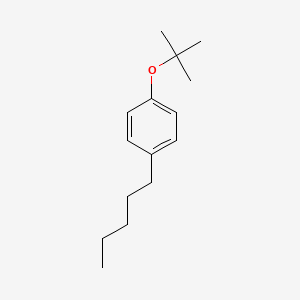
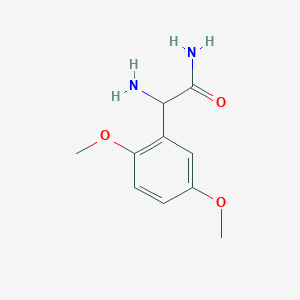
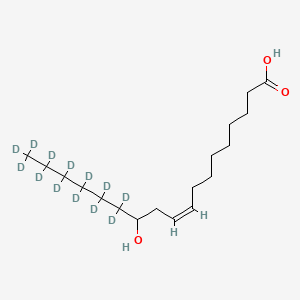
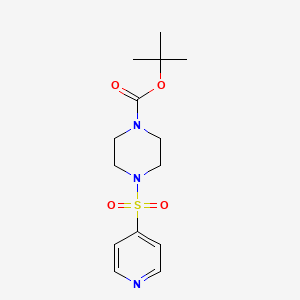
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)

